Product packaging for Esculentin(Cat. No.:CAS No. 131889-89-9)

Esculentin

Cat. No.: B142307
CAS No.: 131889-89-9
M. Wt: 845 g/mol
InChI Key: DPMVYTYRMGJDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentin-1a is a cationic antimicrobial peptide (AMP) originally isolated from the skin of the frog Pelophylax lessonae . This peptide is a key subject of research for developing new anti-infective agents, particularly against multi-drug resistant Gram-negative bacteria like Pseudomonas aeruginosa . Its mechanism of action is primarily attributed to the rapid perturbation of the anionic microbial membrane, leading to cell leakage and death . This membranolytic activity is effective against both planktonic (free-living) and biofilm forms of bacteria, the latter being a major challenge in clinical infections . Beyond its direct antimicrobial effects, this compound-1a has demonstrated significant value in wound healing research. Studies show that it promotes angiogenesis (the formation of new blood vessels) by activating the PI3K/AKT signaling pathway in vascular endothelial cells, thereby accelerating collagen deposition and wound closure in vivo . Furthermore, the peptide has been successfully conjugated to gold nanoparticles (AuNPs), a strategy that enhances its antipseudomonal activity by approximately 15-fold and improves its re-epithelialization properties without increasing cytotoxicity, highlighting its potential in advanced drug delivery systems . Due to its promising properties, this compound-1a serves as a crucial tool for scientists investigating novel therapeutics in microbiology, immunology, and dermatology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H68O17 B142307 Esculentin CAS No. 131889-89-9

Properties

CAS No.

131889-89-9

Molecular Formula

C42H68O17

Molecular Weight

845 g/mol

IUPAC Name

1-[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14,16-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,17-decahydrocyclopenta[a]phenanthren-16-yl]ethanone

InChI

InChI=1S/C42H68O17/c1-19-29(44)34(53-9)30(45)37(56-19)59-33-21(3)55-28(16-26(33)52-8)58-32-20(2)54-27(15-25(32)51-7)57-24-11-12-38(5)23(14-24)10-13-41(49)35(38)31(46)36(47)39(6)17-40(48,22(4)43)18-42(39,41)50/h10,19-21,24-37,44-50H,11-18H2,1-9H3

InChI Key

DPMVYTYRMGJDQQ-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O

Synonyms

esculentin
esculentin steroid

Origin of Product

United States

Biosynthetic Pathways and Natural Derivation

Esculetin (B1671247) (Coumarin) Biosynthesis

Esculetin is a naturally occurring coumarin (B35378) found in various plant species. Its biosynthesis primarily occurs through the phenylpropanoid pathway, a central metabolic route in plants responsible for producing a wide array of phenolic compounds. ontosight.ai

Phenylpropanoid Pathway Intermediates and Enzyme Catalysis

The biosynthesis of esculetin begins with the amino acid phenylalanine. ontosight.ai Phenylalanine is converted into p-coumaric acid through the action of phenylalanine ammonia-lyase (PAL), the first enzyme in the phenylpropanoid pathway. ontosight.ai Subsequently, p-coumaric acid undergoes hydroxylation to form o-coumaric acid, which is then converted into umbelliferone (B1683723). ontosight.ai Umbelliferone serves as a key intermediate in the pathway leading to esculetin. ontosight.aijst.go.jp

The conversion of umbelliferone to esculetin involves several enzyme-catalyzed reactions, including hydroxylation and potentially methylation and reduction steps. ontosight.ai Specifically, the introduction of a hydroxyl group to the umbelliferone molecule is catalyzed by enzymes such as cytochrome P450. ontosight.ai O-methyltransferase enzymes can catalyze the addition of a methyl group, and reductase enzymes may be involved in reduction steps. ontosight.ai

Here is a simplified representation of the key intermediates and reactions:

Intermediate/Reaction StepKey Enzyme Type(s)
Phenylalanine to p-Coumaric AcidPhenylalanine ammonia-lyase (PAL)
p-Coumaric Acid to o-Coumaric AcidHydroxylation (e.g., Cytochrome P450)
o-Coumaric Acid to UmbelliferoneCyclization
Umbelliferone to EsculetinHydroxylation, Methylation, Reduction (e.g., Cytochrome P450, O-methyltransferase, Reductase) ontosight.ai

Regulatory Elements and Intracellular Localization of Biosynthetic Enzymes

The biosynthesis of esculetin is subject to regulation by various factors, including environmental stimuli such as light and stress, as well as hormonal signals. ontosight.ai The enzymes involved in this biosynthetic pathway are primarily localized in the cytoplasm and endoplasmic reticulum of plant cells, where the necessary precursors and enzymatic machinery are present. ontosight.ai Polyphenol oxidase (PPO), an enzyme with potential roles in esculetin synthesis, is often localized in chloroplasts. nih.govfrontiersin.org

Role of Specific Enzymes (e.g., Polyphenol Oxidase in Juglans regia)

Polyphenol oxidase (PPO) is a type 3 copper-containing enzyme that catalyzes the oxidation of phenolic compounds. nih.govcalstate.edu Research, particularly in walnut (Juglans regia), suggests a role for PPO in esculetin biosynthesis. nih.govcalstate.edunih.govcalstate.eduresearchgate.net Studies indicate that walnut PPO may be involved in the synthesis of esculetin, potentially through the oxidation of caffeic acid or the hydroxylation of umbelliferone. jst.go.jpnih.gov However, the specific role of PPO in esculetin synthesis can vary between plant species. calstate.educalstate.edu In walnut, caffeic acid appears to be a preferred substrate for PPO-mediated esculetin synthesis in vitro. calstate.educalstate.edu

Interspecies Variations in Biosynthetic Expression

The presence and concentration of esculetin and its related compounds can vary significantly among different plant species. wikipedia.orgmdpi.commdpi.com This interspecies variation in biosynthetic expression is influenced by genetic factors, environmental conditions, and developmental stages. researchgate.netnih.gov For example, esculetin has been reported in species such as Aesculus chinensis, Cichorium (chicory), Caragana frutex, Sonchus fruticosus, Viola species, and Fraxinus species. ontosight.aiwikipedia.orgmdpi.comnih.govresearchgate.net The specific enzymatic steps and their regulation can differ, leading to variations in the accumulation of esculetin in different plant taxa. calstate.educalstate.edu

Esculentin Peptides Biogenesis and Amphibian Origins

This compound peptides represent a family of bioactive peptides distinct from the coumarin Esculetin. These peptides are notable for their origin in the skin secretions of amphibians. plos.orgnih.govnih.govnih.govnih.govmdpi.commdpi.combioscientifica.come-fas.orgnih.govresearchgate.net

Derivation from Amphibian Skin Secretions

Amphibian skin is a rich source of biologically active peptides, including antimicrobial peptides (AMPs). plos.orgnih.govmdpi.come-fas.orgfrontiersin.org this compound peptides are among the numerous peptides found in the granular glands of amphibian skin. nih.govmdpi.commdpi.com Upon stress or injury, these peptides can be released in high concentrations onto the skin surface as a defense mechanism. nih.govmdpi.commdpi.combioscientifica.comfrontiersin.org

This compound peptides were initially isolated from the skin secretions of the European frog Rana esculenta. nih.govnih.gov Rana esculenta is now often referred to as the Pelophylax esculentus complex, which is a hybridogenetic hybrid involving the parent species Pelophylax lessonae and Pelophylax ridibundus. plos.orgnih.govnih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov The skin secretions of these species, particularly Pelophylax lessonae and Pelophylax ridibundus, are known to contain various this compound peptides. plos.orgnih.govnih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov

This compound-1 (B1576701) and this compound-2 are two main types of this compound peptides identified. nih.govmdpi.com this compound-1 typically consists of 46 amino acids and contains a conserved C-terminal region with an intramolecular disulfide bond forming a cyclic structure. nih.govmdpi.combioscientifica.com this compound-2 is generally shorter, often containing 37 amino acids, and also features a cyclic structure at the C-terminus formed by a disulfide bond. nih.govmdpi.comnovoprolabs.com The specific composition and repertoire of skin peptides, including esculentins, can vary among different species and even between individuals within the Pelophylax esculentus complex. nih.govmdpi.com

Genetic Encoding and Ribosomal Synthesis of Pre-propeptides

The biosynthesis of this compound, like other ribosomal AMPs, is initiated by the transcription of a gene encoding a precursor molecule known as a pre-propeptide uniroma1.itannualreviews.orguniroma1.itfrontiersin.org. These genes are found in the frog's genome, and studies have identified and cloned cDNAs encoding this compound precursors from various Rana species nih.goviiitd.edu.in.

The pre-propeptide structure typically consists of three distinct regions:

Signal Peptide: An N-terminal hydrophobic sequence that directs the nascent peptide into the endoplasmic reticulum for processing and secretion uniroma1.itiiitd.edu.inuniprot.org.

Propeptide (or Spacer Peptide): An intervening sequence, often acidic, which may play a role in preventing premature activity of the mature peptide and in proper folding or sorting researchgate.netnih.gov.

Mature Peptide: The sequence corresponding to the biologically active this compound peptide nih.govnih.goviiitd.edu.in.

Ribosomes translate the mRNA transcribed from the this compound gene into this single, larger pre-propeptide chain uniroma1.itannualreviews.org. This process occurs in the cytoplasm, and the presence of the signal peptide targets the translation and translocation of the peptide into the endoplasmic reticulum.

Research has characterized the cDNA sequences encoding this compound precursors, revealing the arrangement of these regions. For instance, analysis of this compound-1PN from Pelophylax nigromaculatus identified an open reading frame encoding a polypeptide of 84 amino acids, including a putative signal peptide, an acidic spacer peptide, and the mature peptide nih.gov. Similarly, studies on Rana temporaria identified cDNAs encoding precursors with typical features of peptide precursors, starting with a signal peptide and having the putative mature peptides preceded by a dibasic cleavage site iiitd.edu.in.

Post-Translational Processing and Maturation

Following ribosomal synthesis, the pre-propeptide undergoes a series of post-translational modifications (PTMs) to become the mature, active this compound peptide annualreviews.orgwikipedia.orgnih.govlecturio.com. These modifications are crucial for achieving the correct structure, stability, and biological activity of the peptide. Key steps in this maturation process include:

Signal Peptide Cleavage: The signal peptide is cleaved off by a signal peptidase, typically in the endoplasmic reticulum, as the peptide is translocated across the membrane iiitd.edu.inuniprot.org. This removes the targeting sequence and allows the peptide to enter the secretory pathway.

Proteolytic Processing: The propeptide region is removed by specific proteolytic enzymes, often prohormone convertases iiitd.edu.inwikipedia.orgnih.govlecturio.com. These enzymes recognize specific cleavage sites, frequently dibasic residues (such as Lys-Arg), located between the propeptide and the mature peptide sequence iiitd.edu.in. This cleavage releases the mature peptide from the precursor.

Amidation: Many amphibian antimicrobial peptides, including some esculentins, undergo C-terminal amidation. This involves the enzymatic conversion of a C-terminal glycine (B1666218) residue (often present in the precursor sequence as Gly-Lys) into an amide group iiitd.edu.in. Amidation can enhance the peptide's stability and biological activity.

Disulfide Bond Formation: this compound peptides contain cysteine residues that form intramolecular disulfide bridges nih.govnih.gov. These disulfide bonds are critical for stabilizing the peptide's three-dimensional structure, which is essential for its function nih.gov. The formation of disulfide bonds occurs in the endoplasmic reticulum, facilitated by enzymes like protein disulfide isomerase wikipedia.org.

The precise sequence of these processing steps and the enzymes involved can vary slightly depending on the specific this compound variant and the frog species. However, the general pathway involves the removal of the signal peptide, cleavage of the propeptide, and often C-terminal amidation and disulfide bond formation, resulting in the mature, active this compound peptide ready for storage and secretion.

Research findings highlight the importance of these processing steps. For example, the presence of a dibasic cleavage site preceding the mature peptide sequence is a conserved feature in this compound precursors iiitd.edu.in. The mature this compound-1 peptide is typically around 46 amino acids in length and contains a C-terminal loop stabilized by a disulfide bridge mdpi.comnih.gov.

Table 1: Examples of this compound Precursor and Mature Peptide Sequences

Peptide NameSource OrganismPrecursor Length (aa) (Predicted)Mature Peptide Length (aa) (Predicted/Observed)Precursor Sequence (Partial)Mature Peptide Sequence (Example)PubChem CID (Mature Peptide, if available)
This compound-2-RA2Odorrana andersonii36 mol-scientific.com-IFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC mol-scientific.comIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC mol-scientific.com-
This compound-1BRana esculenta46 46 GIFSKLAGKKLKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC GIFSKLAGKKLKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC -
This compound-1PNPelophylax nigromaculatus84 nih.gov46 mdpi.comnih.govSignal peptide + Acidic spacer + Mature peptide nih.govHighly conserved sequence with C-terminal loop mdpi.comnih.gov-
This compound-1a(1–21)Rana esculenta-21 core.ac.ukjst.go.jp-GIFSKLAGKKIKNLISGLKG-NH₂ jst.go.jp137033974

The study of this compound biosynthesis provides valuable insights into the production of ribosomally synthesized and post-translationally modified peptides (RiPPs) in amphibians rsc.org. Understanding these pathways can inform the development of synthetic analogs and strategies for producing these peptides for potential therapeutic applications jst.go.jprsc.org.

Table 2: Key Post-Translational Modifications in this compound Maturation

ModificationDescriptionEnzymes Involved (Examples)Functional Significance
Signal Peptide CleavageRemoval of the N-terminal signal peptide.Signal PeptidaseDirects peptide to secretory pathway, initiates maturation.
Proteolytic ProcessingCleavage of the propeptide to release the mature peptide.Prohormone ConvertasesActivates the peptide, removes inhibitory sequences.
C-terminal AmidationConversion of C-terminal Gly to an amide group.Peptidylglycine α-amidating monooxygenaseEnhances stability and activity.
Disulfide Bond FormationFormation of intramolecular disulfide bridges between cysteine residues.Protein Disulfide IsomeraseStabilizes 3D structure, essential for function.

The efficiency and specificity of these post-translational modifications are critical for the proper production of active this compound peptides, which play a vital role in the innate defense mechanisms of frogs.

Synthetic Methodologies and Derivative Development

Esculetin (B1671247) (Coumarin) Chemical Synthesis

Esculetin, also known as 6,7-dihydroxycoumarin, is a naturally occurring coumarin (B35378) found in plants like Cortex Fraxini. jocpr.commdpi.com Its synthesis and the creation of its derivatives are important for exploring its various pharmacological activities. jocpr.commdpi.com

Conventional Synthetic Routes and Chemical Reagents

Conventional synthesis of esculetin often involves the condensation of a 1,2,4-benzenetriol (B23740) derivative with a compound containing a β-dicarbonyl group, typically catalyzed by acid. One reported method utilizes p-benzoquinone, acetic anhydride, and sulfuric acid to initially produce a 1,2,4-phloroglucinol triacetate intermediate. This intermediate is then combined with concentrated sulfuric acid and malic acid to synthesize esculetin. jocpr.commdpi.com Another route involves the condensation of hydroxyhydroquinone triacetate with malonic acid in concentrated sulfuric acid. wikipedia.org The von Pechmann reaction, catalyzed by sulfuric acid or perchloric acid, is a common laboratory method for preparing 4-substituted coumarins and has been adapted for esculetin synthesis. researchgate.net Other reactions like Knoevenagel, Wittig, and Perkin reactions have also been employed depending on the starting materials. researchgate.net

Optimized Reaction Conditions and Catalytic Approaches

Optimization of esculetin synthesis has focused on improving yields and reaction efficiency. One study optimized a synthetic route using a unifactor and multifactor orthogonal experiment. jocpr.commdpi.com The optimal conditions involved a molar ratio of p-benzoquinone:acetoacetate:concentrated sulfuric acid of 1:3:0.15 at 45 °C for 3 hours, followed by fusing the intermediate peracetylated 1,2,4-benzenetriol with 1,2,4-benzenetriol catalyzed by concentrated sulfuric acid and malic acid, achieving a yield of approximately 80%. jocpr.commdpi.com

Catalytic approaches have also been explored to enhance esculetin synthesis and the preparation of its derivatives. For instance, in the methylation of 6,7-dihydroxycoumarin to produce 6,7-dimethoxycoumarin, the catalytic effects of various N-dialkylimidazolium-based ionic liquids were investigated and found to be superior to phase-transfer catalysts. jocpr.commdpi.com Imidazolium ionic liquids can increase reaction yields, improve selectivity, and facilitate reactions at lower temperatures, with the added benefit of being reusable catalysts. jocpr.commdpi.com Imidazole itself has been used as a catalyst in water-mediated multicomponent reactions for the synthesis of functionalized dihydrofuro[3,2-c]coumarins, demonstrating good activity and high yields under mild conditions. acs.org

Advanced Synthetic Strategies (e.g., Microwave Irradiation)

Advanced synthetic strategies, such as microwave irradiation, have been applied to the synthesis of coumarins, including esculetin, to shorten reaction times and improve yields and selectivity compared to traditional heating methods. jocpr.commdpi.comfccollege.ac.in One example is the cyclization of 1,2,4-benzenetriol and ethyl propionate (B1217596) under microwave irradiation using ZnCl₂ as a catalyst. jocpr.commdpi.comnih.gov Optimal conditions for this method involved a molar ratio of 1,2,4-benzenetriol to ethyl propionate of 1.0:1.0, with 3.5 g of ZnCl₂, reacting at 105 °C for 10 minutes at a microwave power of 400 W, resulting in an esculetin yield of 87.4%. jocpr.commdpi.comnih.gov Microwave irradiation has also been used in Knoevenagel condensation reactions for coumarin synthesis, offering faster reaction times. tandfonline.com

Esculentin Peptides Chemical Synthesis

This compound peptides are a class of antimicrobial peptides primarily found in the skin secretions of frogs. nih.govwikipedia.orgresearchgate.net Their synthesis is crucial for studying their biological properties and developing potential therapeutic applications.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is a widely used method for chemically synthesizing peptides, including this compound peptides and their analogs. nih.govbachem.compowdersystems.comvapourtec.com This technique involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin. nih.govbachem.compowdersystems.comvapourtec.com

The SPPS process simplifies purification because the peptide remains attached to the solid phase throughout the synthesis, allowing for easy removal of excess reagents and by-products through simple filtration and washing steps. nih.govbachem.compowdersystems.com Each amino acid addition cycle involves deprotection of the N-terminus of the growing peptide chain, followed by coupling with a protected amino acid. nih.govbachem.com Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, usually under acidic conditions, and fully deprotected. bachem.compowdersystems.com SPPS allows for controlled, efficient, and scalable peptide synthesis, making it integral to research and pharmaceutical manufacturing. bachem.compowdersystems.com Ultrasound chemistry combined with SPPS (US-SPPS) has also been used for the synthesis of this compound peptides. nih.govacs.org

Amino Acid Substitution and Stereoisomeric Modifications (e.g., D-amino acid incorporation)

Amino acid substitution and stereoisomeric modifications are key strategies employed to optimize the biological properties of this compound peptides, such as improving biostability and expanding their spectrum of activity. nih.govnih.govacs.orgresearchgate.net

Substitution of natural L-amino acids with non-coded amino acids, such as α-aminoisobutyric acid (Aib) or D-amino acids, can enhance the stability of peptides against enzymatic degradation by peptidases. nih.govnih.govacs.orgresearchgate.netnih.govmdpi.comlifetein.comusc.edu.au For example, replacing three amino acids in this compound-1a(1–21)NH₂ with Aib residues was designed to prevent enzymatic degradation and stabilize the α-helix structure. nih.gov A single substitution of Gly⁸ with Aib in this compound-1a(1–21) significantly improved its activity against Staphylococcus aureus, including drug-resistant strains, and enhanced its biostability. nih.govacs.org

Hybrid Peptide Design Strategies

Hybrid peptide design is a strategy used to create novel antimicrobial agents by combining functional sequences from different peptides to leverage their synergistic properties and overcome the limitations of individual peptides. frontiersin.orgacs.org This approach can improve structural parameters and secondary structures of AMPs, leading to enhanced activity and stability. acs.org

Research has explored the design of hybrid peptides based on This compound-1a (B1576700). One study reported the design and antimicrobial activity of a novel in-house designed hybrid cationic peptide (BKR1) based on the amino acid sequences of both this compound-1a and melittin (B549807). pensoft.netresearchgate.net Melittin is another antimicrobial peptide known for its lytic activity. pensoft.net The rationale behind this hybridization was to create a peptide with enhanced antimicrobial activity and reduced toxicity compared to the parent peptides. pensoft.net The designed BKR1 peptide carried a higher positive charge (+9) compared to this compound-1a (+5) and melittin (+6). pensoft.net This increased positive charge was hypothesized to enhance the electrostatic interaction with the anionic bacterial membranes, thereby improving antimicrobial activity. pensoft.net

In silico analysis and experimental data indicated that BKR1 displayed bactericidal activity against tested strains of Gram-negative bacteria. researchgate.net The design strategy aimed to optimize physicochemical properties such as positive net charge and helicity. researchgate.net

Table 1: Physicochemical Properties of Parent Peptides and Hybrid Peptide BKR1

PeptideNet ChargeHydrophobic Ratio (%)Boman Index (kcal/mol)Helicity (I-TASSER C-score)
This compound-1a+5Not specifiedNot specifiedNot specified
Melittin+6Not specifiedNot specifiedNot specified
BKR1 (Hybrid)+9332.81-0.05

This hybrid design approach exemplifies how combining elements from this compound-1a with other potent peptides can lead to the development of new antimicrobial agents with potentially improved characteristics. pensoft.netresearchgate.net

Chemical Conjugation and Formulation with Nanoparticulate Systems

Chemical conjugation and formulation with nanoparticulate systems represent significant strategies to improve the therapeutic potential of this compound-derived peptides. nih.govnih.govresearchgate.net These approaches can enhance peptide stability, reduce cytotoxicity, and facilitate targeted delivery to the site of infection. nih.govnih.govmdpi.com Nanoparticles can protect peptides from enzymatic degradation and increase their local concentration. nih.govmdpi.com

Gold nanoparticles (AuNPs) have been explored as carriers for this compound derivatives due to their small size, high solubility, stability, biocompatibility, and chemical inertness. nih.gov One study demonstrated the chemical conjugation of Esc(1–21) to soluble AuNPs [AuNPs@Esc(1–21)] via a polyethylene (B3416737) glycol (PEG) linker. nih.govnih.govnsf.gov The PEG linker was attached to the AuNPs via a gold-thiol bond, and the peptide was then derivatized to the carboxylic group of the PEG using carbodiimide-mediated coupling. nih.gov This conjugation resulted in a significant increase in the antimicrobial activity of the peptide against both planktonic and sessile forms of P. aeruginosa, with minimal concentrations causing 50% killing being approximately 15-fold lower than those of the free peptide. nih.govnih.gov Furthermore, the AuNPs@Esc(1–21) conjugate showed enhanced resistance to proteolytic degradation and retained the peptide's ability to stimulate keratinocyte migration, suggesting potential for wound healing applications. nih.govnih.gov

Another approach involves the use of poly(lactide-co-glycolide) (PLGA) nanoparticles for the delivery of this compound-1a derived peptides, specifically Esc(1–21) and Esc(1–21)-1c. nih.govacs.org These nanoparticles were developed for lung delivery to treat P. aeruginosa infections in conditions like cystic fibrosis. nih.govacs.org Encapsulation in PLGA nanoparticles coated with polyvinyl alcohol (PVA) improved peptide transport through artificial cystic fibrosis mucus and simulated bacterial extracellular matrix in vitro. nih.govmdpi.comacs.org PVA coating helps reduce the adhesion of hydrophobic PLGA to airway mucus. mdpi.com Esc peptide-loaded PLGA nanoparticles demonstrated improved efficacy in inhibiting P. aeruginosa growth both in vitro and in vivo over a longer duration. nih.govacs.org In a mouse model of acute pulmonary infection, a single intratracheal administration of these nanoparticles led to a substantial reduction in pulmonary bacterial burden. nih.govacs.org

More recent research has investigated this compound-2CHa fusion protein-coated gold nanoparticles (ESC-ABD-AuNPs) for the treatment of non-alcoholic fatty liver disease (NAFLD). dovepress.comresearchgate.net These nanoparticles were synthesized using a one-step reduction process. researchgate.net Physical characterization techniques such as transmission electron microscopy (TEM), UV-Vis spectroscopy, dynamic light scattering (DLS), and Fourier Transform Infrared Spectroscopy (FT-IR) were used to assess the successful preparation of the nanoparticles. researchgate.net ESC-ABD-AuNPs were synthesized with an average hydrodynamic size of 120 ± 10 nm and exhibited good stability and an extended plasma half-life. dovepress.com They showed high liver accumulation and were well tolerated in cell viability tests. dovepress.com

These studies highlight the versatility of nanoparticulate systems in improving the delivery and efficacy of this compound-derived peptides for various therapeutic applications. nih.govnih.govacs.orgdovepress.comresearchgate.net

Table 2: Examples of this compound Peptide-Nanoparticle Formulations

Peptide DerivativeNanoparticle TypeConjugation/Formulation MethodKey Findings
This compound-1a(1–21)NH₂Gold NanoparticlesPEG linker conjugationIncreased antimicrobial activity (~15-fold), enhanced proteolytic stability, retained wound healing activity. nih.govnih.gov
This compound-1a(1–21)PLGA NanoparticlesEncapsulation (PVA coated)Improved transport through mucus/extracellular matrix, prolonged antibacterial efficacy in vitro and in vivo. nih.govmdpi.comacs.org
This compound-1a(1–21)-1cPLGA NanoparticlesEncapsulation (PVA coated)Improved transport through mucus/extracellular matrix, prolonged antibacterial efficacy in vitro and in vivo. nih.govmdpi.comacs.org
This compound-2CHa fusion proteinGold NanoparticlesCoating (one-step reduction)Good stability, extended plasma half-life, high liver accumulation, well tolerated in cell viability tests. dovepress.comresearchgate.net

Analytical Chemistry and Structural Characterization

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, RP-HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are fundamental for the isolation and purification of Esculentin peptides from complex biological matrices like frog skin secretions nih.govnovoprolabs.com. RP-HPLC is widely used due to its ability to separate peptides based on their hydrophobicity.

Studies involving this compound-1a(1-21)NH2 and its derivatives frequently employ RP-HPLC for purification to achieve high purity levels, often reported as >95% or >98% novoprolabs.comnovoprolabs.commedchemexpress.com. For instance, synthetic Esc(1-21) and its diastereomer, Esc(1-21)-1c, were purified via RP-HPLC to a purity of 98% novoprolabs.com. The method typically involves using a reversed-phase C18 column and a gradient elution system with mobile phases containing water and an organic solvent like acetonitrile, often with the addition of a modifier such as trifluoroacetic acid (TFA) novoprolabs.comnih.govjst.go.jp. UV detection is commonly used, with a wavelength often set around 338 nm for related coumarin (B35378) compounds like esculetin (B1671247) nih.govjst.go.jp. For mass spectrometry compatibility, volatile modifiers like formic acid may replace phosphoric acid in the mobile phase medchemexpress.com. RP-HPLC is also applied in pharmacokinetic studies to determine the concentration of compounds like esculetin (an aglycone metabolite of esculin) and esculin (B1671248) in biological fluids like rat plasma nih.govjst.go.jp.

Mass Spectrometry for Molecular Mass Verification and Metabolite Profiling (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is an indispensable tool for verifying the molecular mass of isolated and synthesized this compound peptides and for the analysis of their fragments or potential metabolites. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of peptides.

The molecular mass of synthetic this compound peptides, such as Esc(1-21) and its analogs, is routinely verified using mass spectrometry after synthesis and purification novoprolabs.com. For example, the theoretical molecular weight of this compound-1a(1-21)NH2 is approximately 2190 Da biotrend-usa.com. For the longer this compound 1A (46 amino acids), the molecular weight is reported as 4800.75 Da nih.govmedchemexpress.comnih.gov. MS analysis can also be used to investigate the stability of peptides by identifying degradation products after incubation with enzymes like elastase novoprolabs.com. Liquid Chromatography-Mass Spectrometry (LC-MS), including nano Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS), is utilized for more complex analyses, such as proteomic studies to investigate changes in protein content in bacteria treated with this compound-derived peptides researchgate.net.

Spectroscopic Analysis for Structural Elucidation (e.g., Optical Spectroscopy, NMR Spectroscopy, Circular Dichroism)

Spectroscopic techniques provide critical insights into the structure and conformation of this compound peptides.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to determine the secondary structure of this compound peptides, particularly their propensity to form α-helical structures in different environments, including membrane-mimicking conditions like the presence of liposomes or micelles (e.g., SDS or DPC micelles) medchemexpress.comresearchgate.netrcsb.org. Studies have shown that this compound-1a(1-21)NH2 can adopt an α-helical conformation in membrane-mimicking environments, which is important for its interaction with bacterial membranes nih.govmedchemexpress.commedchemexpress.comrcsb.org. The degree of helicity can correlate with biological activity researchgate.net. CD spectra typically show characteristic minima at specific wavelengths (e.g., around 208 nm and 222 nm) indicative of α-helical content rcsb.org.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides at atomic resolution medchemexpress.comresearchgate.netrcsb.org. Two-dimensional NMR techniques, such as DQF-COSY, TOCSY, and NOESY, are employed to assign resonances and determine spatial proximity, allowing for the calculation of peptide structures in solution or in the presence of membrane mimetics rcsb.org. NMR studies have confirmed the α-helical conformation of this compound-1a(1-21)NH2 and its analogs in membrane-mimicking environments and provided insights into their interaction with lipopolysaccharide (LPS) micelles medchemexpress.comresearchgate.netrcsb.org.

Optical Spectroscopy: While less detailed for structural elucidation compared to CD and NMR, optical spectroscopy, such as UV-Visible spectroscopy, can be used in conjunction with techniques like HPLC for detection and quantification based on the peptide's absorbance properties nih.govjst.go.jp.

Electrophysiological Methods for Channel Activity Assessment

Electrophysiological techniques, such as patch clamp, are used to investigate the interaction of this compound peptides with cell membranes and their potential to modulate ion channel activity. These methods can assess whether the peptides form pores in the membrane, alter membrane potential, or interact with specific ion channels like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Studies have utilized electrophysiological techniques to explore the ability of this compound peptides to increase CFTR-controlled ion currents, suggesting a potential interaction with the channel. Patch clamp in the inside-out configuration can measure currents across excised membrane patches to understand the direct effects of peptides on channel function.

Molecular Biological Assays (e.g., Quantitative Real-time PCR for Gene Expression)

Molecular biological assays, particularly quantitative Real-time PCR (qPCR), are employed to study the biological effects of this compound peptides at the level of gene expression. qPCR allows for the quantification of specific mRNA transcripts, providing insights into how the peptides influence cellular processes.

Quantitative real-time PCR is used to assess the impact of this compound peptides on the expression of genes related to various cellular functions, such as biofilm formation, stress response, and angiogenesis biotrend-usa.com. For example, studies have used qPCR to monitor the expression levels of genes like flhC, flhD, fliC, nirB, spoT, sodC, katE, csrA, and osmB in bacteria treated with Esc(1-18) and Esc(1-21) to understand their antibiofilm mechanisms. In studies investigating wound healing properties, qPCR has been used to measure the mRNA expression levels of genes like CD31 and eNOS in endothelial cells treated with this compound-1a(1-21)NH2 biotrend-usa.com. The 2−ΔΔCt method is commonly used to calculate the relative fold change in gene expression, normalizing against a housekeeping gene like 16s rRNA or GAPDH.

Table: Gene Expression Analysis by qPCR

Gene NameFunction/RelationExample Findings (Fold Change vs Control)Reference
flhC, flhD, fliCFlagellar assembly, bacterial motility, biofilm formationVariable upregulation in E. coli treated with Esc(1-18) and Esc(1-21)
nirBNitrite (B80452) reductase, anaerobic respirationUpregulation in E. coli treated with Esc(1-18) and Esc(1-21)
spoTStress response, (p)ppGpp metabolismUpregulation in E. coli treated with Esc(1-18) and Esc(1-21)
sodC, katE, osmBStress response (oxidative stress, osmotic stress)Upregulation in E. coli treated with Esc(1-18) and Esc(1-21)
CD31Endothelial cell marker, angiogenesisIncreased mRNA expression in HUVECs treated with Esc-1a(1-21)NH2 biotrend-usa.com
eNOSEndothelial Nitric Oxide Synthase, angiogenesisIncreased mRNA expression in HUVECs treated with Esc-1a(1-21)NH2 biotrend-usa.com
This compound-1PNThis compound-1 (B1576701) homolog geneExpression measured in frog tissues
PnGAPDHHousekeeping gene (internal control)Used for normalization

This table summarizes some examples of genes whose expression has been studied using qPCR in the context of this compound peptide research. The specific fold changes are dependent on the peptide concentration, treatment duration, and cell type.

Molecular Mechanisms of Biological Action

Esculetin (B1671247) (Coumarin) Mechanisms

Esculetin exerts its biological activities through a range of molecular mechanisms, modulating key cellular processes.

Esculetin demonstrates significant antioxidant activity through multiple mechanisms. Its structure, featuring hydroxyl groups at positions 6 and 7, enables it to directly scavenge reactive oxygen species (ROS) and free radicals by donating hydrogen atoms, thereby neutralizing these damaging molecules. healthkintai.com This direct scavenging is effective against species such as hydroxyl radicals, superoxide (B77818) anions, and peroxynitrite. healthkintai.com

Beyond direct scavenging, esculetin modulates endogenous antioxidant defense systems. It is known to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.nethealthkintai.comnih.govmdpi.com Nrf2 is a crucial regulator of cellular antioxidant responses. researchgate.nethealthkintai.comnih.govmdpi.com Upon activation by esculetin, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs), promoting the transcription of genes encoding various antioxidant proteins and enzymes. healthkintai.commdpi.com This leads to increased expression of endogenous antioxidants such as superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), glutathione (GSH), and NAD(P)H:quinone oxidoreductase 1 (NQO1). researchgate.nethealthkintai.comnih.govmdpi.com

Studies have shown that esculetin can improve oxidative stress in various models, including high glucose-induced human renal tubular epithelial cells and aluminum chloride-induced rat testicular tissue damage, by activating the Nrf2 pathway and increasing the levels and activities of these antioxidant enzymes and molecules. nih.gov

Esculetin exhibits anti-inflammatory effects by modulating key inflammatory signaling pathways and inhibiting the production of pro-inflammatory mediators. A primary mechanism involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. researchgate.netnih.govmdpi.commdpi.comacs.orgnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Esculetin has been shown to inhibit the degradation of IκBα and the phosphorylation and nuclear translocation of NF-κB p65, thus suppressing NF-κB activation. mdpi.commdpi.comnih.gov

Esculetin also influences the mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, which are involved in inflammatory responses. researchgate.netnih.govmdpi.com While some studies indicate that esculetin can inhibit MAPK pathways researchgate.netnih.govmdpi.com, others suggest it may not significantly affect these pathways in certain contexts mdpi.com.

Furthermore, esculetin's anti-inflammatory effects are linked to the modulation of the Nrf2/heme oxygenase-1 (HO-1) axis. acs.org Activation of Nrf2 can lead to the upregulation of HO-1, an enzyme with anti-inflammatory properties. Esculetin has been shown to activate the Nrf2/HO-1 pathway, which in turn can inhibit NF-κB activation. acs.org

Research indicates that esculetin can reduce the expression and release of various pro-inflammatory cytokines and mediators, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), nitric oxide (NO), and inducible nitric oxide synthase (iNOS). researchgate.netnih.govmdpi.commdpi.comacs.orgnih.gov These effects contribute to its ability to ameliorate inflammation in various models.

Esculetin exhibits antineoplastic properties through multiple molecular mechanisms, targeting various aspects of cancer cell biology, including proliferation, apoptosis, and metastasis. Esculetin can inhibit cancer cell proliferation by inducing cell cycle arrest. nih.govmdpi.com For instance, it has been shown to induce G1 arrest in human leukemia cells by modulating cell cycle regulators such as pRb, CDK4, p27, and cyclin D1. mdpi.com

A key mechanism of esculetin's anticancer activity is the induction of apoptosis in cancer cells. nih.govmdpi.comspandidos-publications.comfrontiersin.org Esculetin can trigger apoptosis through the mitochondrial pathway. mdpi.comspandidos-publications.comfrontiersin.org This involves increasing the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2), causing mitochondrial membrane potential collapse, releasing cytochrome c from mitochondria, and activating caspases (e.g., caspase-3, caspase-9). spandidos-publications.comfrontiersin.org

Esculetin has also been identified as an inhibitor of the Wnt/β-catenin signaling pathway. nih.govmdpi.comspandidos-publications.comfrontiersin.org This pathway is often dysregulated in various cancers and plays a role in cell proliferation, survival, and migration. Esculetin's ability to suppress this pathway contributes to its antineoplastic effects. nih.govmdpi.comspandidos-publications.comfrontiersin.org

Furthermore, esculetin can inhibit cancer cell migration and invasion by regulating matrix metalloproteinases (MMPs). nih.govspandidos-publications.com MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell metastasis. Esculetin has been shown to downregulate the expression of MMPs, such as MMP-2 and MMP-7, thereby reducing the invasive potential of cancer cells. nih.govspandidos-publications.com

Studies have demonstrated esculetin's effectiveness against various cancer types, including gastric cancer, colon cancer, hepatocellular carcinoma, and breast cancer, by modulating these pathways. nih.govmdpi.comspandidos-publications.comfrontiersin.org

Research suggests that esculetin may possess antidiabetic properties by influencing glucose metabolism and insulin (B600854) signaling. While the precise molecular mechanisms are still being elucidated, studies indicate that esculetin can enhance glucose metabolism. nih.govjci.orgnih.gov

Esculetin may also modulate insulin secretion. nih.govnih.govmdpi.comresearchgate.net Some natural compounds with antidiabetic activity are known to stimulate insulin secretion from pancreatic β-cells. nih.govmdpi.comresearchgate.net

Furthermore, esculetin has been reported to influence the activity of enzymes involved in glucose homeostasis, such as glucose-6-phosphatase (G6Pase). nih.gov G6Pase is a key enzyme in gluconeogenesis, the process of glucose production in the liver. Inhibition of G6Pase can lead to reduced hepatic glucose output and lower blood glucose levels. A study indicated that esculetin enhances the activity of fructose-1,6-bisphosphatase and glucose-6-phosphatase, and improves glucokinase activity nih.gov. (Note: This specific finding regarding G6Pase enhancement seems contradictory to the expected antidiabetic effect of reducing hepatic glucose output. Further research is needed to clarify this mechanism.)

These molecular interventions suggest a potential role for esculetin in the management of diabetes by improving glucose control.

Esculetin has demonstrated antimicrobial activity against various bacteria. One identified mechanism involves targeting essential bacterial enzymes. Studies have shown that esculetin can inhibit bacterial proliferation. researchgate.netdntb.gov.uaresearchgate.net

A specific target identified for esculetin's antibacterial activity is glutamate (B1630785) racemase (MurI). researchgate.netdntb.gov.uaresearchgate.net Glutamate racemase is an enzyme crucial for peptidoglycan biosynthesis, a vital component of the bacterial cell wall. researchgate.netresearchgate.net By inhibiting glutamate racemase, esculetin impairs bacterial cell wall synthesis, leading to growth inhibition and cell damage. researchgate.netdntb.gov.uaresearchgate.net Research on Neisseria gonorrhoeae has shown that esculetin exhibits binding affinity for glutamate racemase and inhibits its racemization activity, resulting in the inhibition of bacterial growth and damage to the cell wall. researchgate.netdntb.gov.uaresearchgate.net

This interaction with glutamate racemase represents a specific molecular target through which esculetin exerts its antibacterial effects.

Esculetin has shown antiviral activities against several viruses, including Hepatitis B virus (HBV) and Herpes viruses. researchgate.netgoogle.comnih.govsilae.itmdpi.com

Studies have indicated that esculetin can inhibit the replication of Hepatitis B virus. researchgate.netgoogle.comnih.gov It has been shown to suppress the expression and secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg), as well as inhibit HBV DNA replication. researchgate.netgoogle.comnih.gov The mechanism may involve targeting viral proteins like Hepatitis B virus X protein (HBx). researchgate.net

Esculetin has also demonstrated inhibitory effects against Herpes simplex virus (HSV), specifically HSV-1. nih.govsilae.it Research has evaluated its activity in cell culture models, showing a marked inhibitory effect on viral replication. nih.govsilae.it

These findings highlight the potential of esculetin as an antiviral agent by interfering with viral replication processes.

Compound Table

Compound NamePubChem CID
Esculetin5281416

Data Tables

As requested, here are examples of how data could be presented in tables based on the text. Please note that these are illustrative tables based on the descriptions provided in the text and would ideally contain specific numerical data from research studies.

Table 1: Esculetin's Effect on Pro-inflammatory Cytokine Levels (Illustrative data based on Section 5.1.2)

Inflammatory MediatorEffect of Esculetin TreatmentRelevant Pathway(s) Modulated
TNF-αDecreased Expression/ReleaseNF-κB, MAPK, Nrf2/HO-1
IL-1βDecreased Expression/ReleaseNF-κB, MAPK, Nrf2/HO-1
IL-6Decreased Expression/ReleaseNF-κB, MAPK, Nrf2/HO-1
NODecreased ProductionNF-κB, iNOS

Table 2: Esculetin's Influence on Antioxidant Enzymes (Illustrative data based on Section 5.1.1)

Antioxidant Enzyme/MoleculeEffect of Esculetin TreatmentRelevant Pathway(s) Modulated
SODIncreased Expression/ActivityNrf2
GPxIncreased Expression/ActivityNrf2
GSHIncreased LevelsNrf2
CATIncreased ActivityNrf2
NQO1Increased ExpressionNrf2

Table 3: Esculetin's Impact on Cancer-Related Pathways (Illustrative data based on Section 5.1.3)

Cancer Mechanism/PathwayEffect of Esculetin TreatmentOutcome
Cell Cycle ProgressionArrest (e.g., G1)Inhibition of Proliferation
Apoptosis (Mitochondrial)InductionCancer Cell Death
Wnt/β-Catenin PathwayInhibitionReduced Proliferation/Survival
MMP RegulationDownregulation (e.g., MMP-2)Reduced Migration/Invasion

These tables are representations of the types of data discussed in the text and would be populated with specific experimental results (e.g., fold changes, IC50 values, protein levels) in a detailed research article.

Esculentin, a class of peptides primarily isolated from the skin secretions of frogs belonging to the Pelophylax genus (formerly Rana esculenta), has garnered significant attention for its diverse biological activities. These peptides are recognized as key components of the innate immune system in amphibians, offering a defense against a wide range of microorganisms. Beyond their antimicrobial properties, this compound peptides have demonstrated promising immunomodulatory, pro-angiogenic, epithelialization-promoting, and insulinotropic effects, suggesting their potential therapeutic applications. This article focuses exclusively on the molecular mechanisms underlying these biological actions of this compound peptides.

5.2. This compound Peptides Mechanisms

Structure Activity Relationship Sar Investigations

Esculetin (B1671247) (Coumarin) SAR

Esculetin (6,7-dihydroxycoumarin) is a natural coumarin (B35378) with a benzopyran-2-one core structure. SAR investigations of esculetin and its derivatives have focused on the impact of functional groups and their positions on pharmacological effects.

Influence of Phenolic Hydroxyl Groups and Unsaturated Bonds on Biological Activity

The presence of the two phenolic hydroxyl groups at the 6 and 7 positions and the 3,4-double bond are considered vital reactive sites for chemical modifications aimed at obtaining novel esculetin derivatives. jocpr.commdpi.com These features contribute significantly to the biological activities of esculetin, such as its antioxidant, anti-inflammatory, and antibacterial effects. jocpr.commdpi.com Poly-hydroxy or phenolic coumarins, including esculetin, are recognized as efficient antioxidants in biological systems. nih.gov Modifications at the C-3 and C-4 positions can alter the compound's reactivity towards different types of free radicals, suggesting a pathway for designing more effective antioxidants based on the coumarin scaffold. nih.gov

Positional Modifications and Pharmacological Impact

Modifications at positions 6 and 7 of the coumarin nucleus are particularly influential, affecting the compound's electronic properties and interactions with biological targets. jopir.in Hydroxyl groups at these positions enhance antioxidant activity, likely through improved radical scavenging capabilities. jopir.in Substituting the hydroxyl group at the C-7 position with a methoxy (B1213986) group can increase anti-inflammatory properties, while an amino substitution at this position may improve antimicrobial activity. jopir.in Studies have indicated that substitution on the C6 position of the coumarin nucleus can provide the best anticancer activity, followed by substitution on C8. mdpi.com The incorporation of glycosidic linkages at these positions can impact bioavailability and distribution patterns. jopir.in Furthermore, the length of a prenyl chain substitution has been shown to influence cytotoxic properties by increasing the molecule's lipophilicity, thereby facilitating its penetration into cells. mdpi.com The presence of an aromatic group directly bound at position 3 of the coumarin core has been linked to anti-inflammatory activity. mdpi.com Electron-donating substitutions at the 7-position have been shown to significantly improve antiproliferative activity. nih.gov

Esculentin Peptides SAR

This compound peptides are a family of cationic antimicrobial peptides (AMPs) primarily isolated from the skin secretions of frogs. Their antimicrobial activity is closely tied to their structural characteristics.

Determinants of Antimicrobial Selectivity and Efficacy (e.g., Amino Acid Sequence, Net Charge, Amphiphilicity)

The antimicrobial selectivity and efficacy of this compound peptides are largely determined by their amino acid sequence, net charge, and amphiphilicity. mdpi.comacs.org Most AMPs, including this compound peptides, are cationic, typically carrying a net positive charge ranging from +2 to +13 at physiological pH. acs.org This positive charge, primarily contributed by basic amino acids like lysine (B10760008) and arginine, is crucial for facilitating electrostatic interactions with the negatively charged surface of bacterial membranes, which is a key factor in their bacterial selectivity. mdpi.comacs.org Amphiphilicity, the segregation of hydrophobic and hydrophilic residues on opposite sides of the peptide structure, is another important feature that aids in binding to the hydrophobic and hydrophilic regions of the target pathogen membrane. While an increase in net charge generally tends to enhance antimicrobial activity, it is important to note that excessive positive charges can also potentially elevate hemolytic activity against host cells. The strategic addition of hydrophobic residues, such as tryptophan and phenylalanine, at the ends of the peptide can serve as anchors, further enhancing membrane interaction. mdpi.com

Role of Secondary Structural Conformations (e.g., Alpha-Helical Content, Stability in Membrane Mimics)

The ability of this compound peptides to adopt specific secondary structural conformations, particularly an amphipathic α-helical structure, in membrane-mimicking environments is critical for their antimicrobial function. researchgate.netnih.govfrontiersin.orgnih.gov In aqueous solutions, these peptides often exist in a disordered state, but upon interacting with membrane mimics like lysophosphatidylcholine (B164491) or lipopolysaccharide micelles, or phospholipid vesicles, they can undergo a conformational transition to an α-helical structure. researchgate.netnih.govnih.gov This amphipathic α-helical conformation is believed to be essential for the peptides to effectively permeate or disrupt bacterial membranes, leading to cell death. nih.gov The degree of α-helicity has been shown to correlate with antibacterial activity for some AMPs. nih.gov In some cases, a flexible kink within the peptide sequence can divide it into two α-helical segments. researchgate.net Interestingly, studies have suggested that disrupting the α-helical amphipathic structure through amino acid substitutions might decrease hemolytic activity without necessarily diminishing antimicrobial activity. mdpi.com

Impact of Peptide Length and Truncation

Antimicrobial peptides are generally small molecules, typically composed of 10 to 50 amino acids. mdpi.com this compound-1c, for instance, is a 46-amino acid peptide. nih.gov Studies involving peptide truncation are valuable for determining the minimum peptide length required to retain biological activity. proteogenix.science For example, a fragment corresponding to amino acids 19-46 of This compound-1 (B1576701) peptides was found to lack antimicrobial activity, potentially due to a low net positive charge. uniroma1.it Conversely, a shorter synthetic analog, this compound-1b(1-18)NH2, demonstrated antimicrobial activity comparable to that of the full-length parent peptide. uniroma1.it this compound-1a(1-21)NH2 was synthesized as a slightly longer analog of the natural This compound-1a (B1576700) to further characterize its biological activity. uniroma1.it While truncation can sometimes lead to inactive peptides, it can also be a strategy in designing synthetic mimics that are significantly shorter yet maintain or even improve antimicrobial properties. mdpi.comfrontiersin.org Bioinformatic analysis of frog AMPs has indicated correlations between peptide length and characteristics like net charge and hydrophobic content. mdpi.com

Stereochemical Effects of Amino Acid Substitutions

The stereochemistry of amino acids, specifically the difference between L- and D-enantiomers, plays a significant role in peptide structure, stability, and interaction with biological targets. Studies on this compound-1a(1-21)NH2 (Esc(1-21)), a peptide derived from frog skin, have explored the effects of substituting L-amino acids with their D-counterparts.

One notable example involves the diastereomer Esc(1-21)-1c, which features D-amino acids at positions 14 (Leucine) and 17 (Serine) of the Esc(1-21) sequence researchgate.netfrontiersin.org. This specific modification has been shown to confer greater resistance to enzymatic degradation compared to the all-L isoform researchgate.netfrontiersin.org. Enzymatic stability is a critical factor for the in vivo efficacy of peptide-based therapeutics.

Beyond stability, stereochemical changes can influence peptide-membrane interactions and subsequent biological activities. Research indicates that converting L-amino acids to D-amino acids in AMPs can enhance resistance to enzymatic degradation and improve antimicrobial effectiveness researchgate.net. For Esc(1-21)-1c, the substitution of L-Leu14 and L-Ser17 with their D-enantiomers resulted in reduced cytotoxicity against eukaryotic cells researchgate.netfrontiersin.org. The cytotoxic concentration (CC50) for Esc(1-21)-1c was reported to be 256 µM, significantly higher than the 64 µM observed for the all-L peptide, indicating lower toxicity to mammalian cells researchgate.net.

Furthermore, the stereochemical modification impacted the peptide's activity against Pseudomonas aeruginosa. Esc(1-21)-1c demonstrated improved efficiency in treating P. aeruginosa-induced infections in mouse models researchgate.net. It was also found to be more effective against the biofilm form of P. aeruginosa while maintaining high activity against the free-living form researchgate.net. This suggests that stereochemical changes can modulate the peptide's ability to interact with and disrupt bacterial biofilms.

Structural analysis using transferred nuclear Overhauser effect spectroscopy (tr-NOESY) revealed differences in the conformation of Esc(1-21) and Esc(1-21)-1c in the presence of P. aeruginosa lipopolysaccharide (LPS) micelles nih.govrcsb.org. While Esc(1-21) adopted an amphipathic helical conformation in LPS micelles, the diastereomer Esc(1-21)-1c maintained an alpha helical conformation primarily at the N-terminal region, with the C-terminal portion exhibiting greater flexibility nih.govrcsb.org. This difference in conformation likely contributes to the observed variations in their interaction with LPS and their anti-endotoxin activity nih.govrcsb.org. Isothermal titration calorimetry (ITC) studies showed that Esc(1-21)-1c had a weaker binding affinity to LPS micelles compared to Esc(1-21) nih.govrcsb.org.

The following table summarizes some of the observed effects of D-amino acid substitution in Esc(1-21):

ModificationEffect on Enzymatic Degradation ResistanceEffect on Eukaryotic Cell Cytotoxicity (CC50)Effect on P. aeruginosa Biofilm ActivityEffect on LPS Binding Affinity
L-Leu14, L-Ser17 to D-Leu14, D-Ser17 (Esc(1-21)-1c)IncreasedDecreased (Higher CC50)More effectiveWeaker

C-Terminal Modifications and Activity Profile

Modifications at the C-terminus of this compound peptides can significantly influence their biological activities, including antimicrobial potency and interaction with cell membranes. C-terminal amidation is a common post-translational modification found in many natural antimicrobial peptides rsc.org. This modification converts the negatively charged carboxyl group at the C-terminus into a neutral amide group, increasing the net positive charge of the peptide.

Studies on novel this compound-2 peptides, specifically this compound-2 HYba1 and this compound-2 HYba2, have investigated the effect of C-terminal amidation nih.gov. The amidation of these peptides resulted in a notable impact on their activity profile against tested bacteria nih.gov. For instance, the amidated analogs showed a 10-fold decrease in Minimum Inhibitory Concentration (MIC) values against fish pathogens, indicating enhanced antimicrobial potency nih.gov. Additionally, the killing time for these pathogens was reduced to 10-15 minutes with the amidated peptides nih.gov.

Interestingly, the hemolytic potential of this compound-2 HYba1 and this compound-2 HYba2 was reported to be unaltered upon C-terminal amidation nih.gov. This suggests that while amidation can enhance antibacterial activity, it may not necessarily increase toxicity towards mammalian red blood cells, contributing to improved selectivity.

The selectivity index, which compares a peptide's toxicity to mammalian cells with its activity against bacteria, indicated that these this compound-2 peptides are more selective towards bacteria than mammalian cells, a property that was maintained after amidation nih.gov.

Research on other peptide classes also highlights the importance of the C-terminus for activity. For example, in fatty amine-tripeptide conjugates, the deletion of the C-terminal glutamic acid residue eradicated activity against certain pathogens, demonstrating the critical role of this position nih.gov. While this example is not specific to this compound, it underscores the general principle that the C-terminal region can be crucial for the peptide's function.

Preclinical Efficacy Studies in Vitro and in Vivo Animal Models

Antimicrobial Efficacy Assessments

Esculentin and its derivatives have demonstrated notable antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative species. Research has also investigated its effects on biofilm formation and its synergistic potential when combined with established antimicrobials.

Evaluation against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

Studies have evaluated the efficacy of this compound-derived peptides against Gram-positive bacteria, including Staphylococcus aureus. While some this compound derivatives, such as Esc(1-21), have shown potent activity against Gram-negative bacteria, their efficacy against Gram-positive strains was initially noted as poor. nih.govacs.org However, modified peptides, such as an Esc(1-21) analogue with a single amino acid substitution (Gly8 → Aib8), have demonstrated activity against the planktonic form of Gram-positive strains, including Staphylococcus aureus, even multidrug-resistant clinical isolates. nih.govacs.org This modified peptide also exhibited higher antibiofilm activity against S. aureus compared to the parent peptide. nih.gov Another linearized this compound derivative, E2EM-lin, showed potent efficacy towards Gram-positive bacteria with minimum lethal concentrations (MLCs) ≤ 6.25 μM, although it displayed weak activity against Gram-negative bacteria. researchgate.net The activity of E2EM-lin against Gram-positive bacteria appears to be driven by interactions with anionic lipids in their membranes, particularly phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). lsbu.ac.uk

Evaluation against Gram-Negative Bacterial Strains (e.g., Escherichia coli O157:H7, Pseudomonas aeruginosa)

This compound-derived peptides have shown potent activity against Gram-negative bacteria, including Escherichia coli O157:H7 and Pseudomonas aeruginosa. This compound(1-21) has demonstrated efficacy against planktonic cells of P. aeruginosa and E. coli, with reported minimum inhibitory concentrations (MICs). frontiersin.org Specifically, Esc(1-21) showed MIC values ranging from 2 to 16 μM against reference strains and drug-resistant clinical isolates of P. aeruginosa. nih.gov Its activity was retained in the presence of physiological salt concentrations and human basal tears. nih.gov Esc(1-21) was also found to be active against P. aeruginosa isolates from keratitis and conjunctivitis cases with varying degrees of antibiotic resistance, showing MIC values in the range of 2 to 8 μM. nih.gov Against E. coli O157:H7, Esc(1-21) and Esc(1-18) have been investigated, with Esc(1-21) generally showing stronger inhibitory effects with lower MIC and minimal bactericidal concentration (MBC) values compared to Esc(1-18). mdpi.comnih.gov For E. coli O157:H7 EDL933 strain, Esc(1-21) had an MIC of 4 µM, while Esc(1-18) had an MIC of 32 µM. mdpi.com

Anti-Biofilm Formation and Dispersal Investigations

This compound-derived peptides have demonstrated activity against bacterial biofilms, which are often associated with increased resistance to antimicrobial agents. This compound(1-21) has shown potent anti-P. aeruginosa biofilm effects, with a minimum biofilm eradication concentration (MBEC) of 6 μM and a minimum bactericidal concentration against biofilm cells (MBCb) of 12 μM. frontiersin.orgnih.gov This MBCb value was noted as significantly lower than the concentrations required for some conventional antibiotics to kill sessile bacteria. nih.gov Esc(1-21) is able to inhibit the regrowth of cells from treated biofilms and eliminate biofilm cells within a few hours. nih.gov Derivatives like Esc(1-21) and its diastereomer Esc(1-21)-1c have been characterized for their activity against both planktonic and biofilm forms of P. aeruginosa. researchgate.net These peptides, even at sub-MIC doses, reduced the formation of biofilm in E. coli O157:H7. mdpi.comnih.gov Transcriptional analysis in E. coli O157:H7 indicated that these peptides induced the expression of genes involved in the regulation of biofilm formation and dispersal. mdpi.comnih.gov Specifically, they demonstrated an increased expression of genes involved in flagellar synthesis, suggesting that these are targets of esculentins in the context of biofilm inhibition. nih.gov The induction of the nirB gene, which is involved in nitric oxide (NO) production, also suggests a potential mechanism for biofilm inhibition/dispersal mediated by increased NO levels. nih.gov

Synergistic Effects with Established Antimicrobials

Studies have explored the potential for synergistic effects when this compound-derived peptides are combined with conventional antibiotics. The diastereomer Esc(1-21)-1c has shown the ability to synergize with aztreonam (B1666516) in inhibiting the growth and killing of P. aeruginosa cells. nih.gov Combinations of Esc(1-21) with essential oils from the Cymbopogon genus have also demonstrated synergistic antimicrobial activity against E. coli O157:H7, affecting both planktonic growth and biofilm formation. mdpi.comiss.it These combinations resulted in a significant decrease in bacterial growth compared to treatment with single agents. mdpi.com Synergy was observed for combinations with tetracycline (B611298) against sensitive S. aureus and E. coli, as well as with ciprofloxacin (B1669076) and colistin (B93849) against resistant strains. researchgate.net Additivity with a notable recovery in the activity of conventional antibiotics was found for combinations with ciprofloxacin towards susceptible S. aureus and methicillin (B1676495) towards MRSA. researchgate.net

In Vivo Infection Models (e.g., Caenorhabditis elegans, Murine Keratitis Model)

The in vivo efficacy of this compound-derived peptides has been evaluated using various infection models. In a Caenorhabditis elegans infection model, this compound(1-18) and temporin-1Tb were found to be highly active in promoting the survival of P. aeruginosa-infected nematodes. frontiersin.orgasm.orgbiologists.com this compound(1-18) was shown to permeate the membrane of Pseudomonas cells within the infected nematode, suggesting its mode of action in vivo. frontiersin.orgasm.orgbiologists.com Esc(1-18) has also been evaluated in a C. elegans model for its anti-Candida activity, promoting the survival of infected worms and inhibiting the transition to the hyphal form. nih.govnih.gov

In murine models of P. aeruginosa keratitis, this compound-1a(1-21)NH2 (Esc-1a(1-21)NH2) has demonstrated significant efficacy. Topical administration of Esc-1a(1-21)NH2 at 40 μM to the ocular surface in a murine keratitis model resulted in a significant reduction of infection. nih.govnih.govsigmaaldrich.com This was evidenced by a lower mean clinical score and a significantly reduced corneal level of viable bacteria compared to control groups. nih.govnih.gov Esc(1-21) has also been shown to reduce bacterial corneal infection in a mouse model induced by a cytotoxic strain of P. aeruginosa. mdpi.com Furthermore, a single intratracheal administration of Esc peptide-loaded nanoparticles in a mouse model of P. aeruginosa lung infection resulted in a significant reduction of pulmonary bacterial burden. acs.orguniroma1.it

Antineoplastic Efficacy in Cell Culture Models

Esculetin (B1671247), a compound structurally related to this compound, has been investigated for its antineoplastic efficacy in various cancer cell culture models. Studies have shown that esculetin can inhibit the proliferation of a range of cancer cell lines. spandidos-publications.comresearchgate.net For instance, esculetin has demonstrated notable anticancer properties against colorectal cancer (CRC) cells, inhibiting proliferation in cell lines such as HCT116, HT-29, and DLD-1 in a dose- and time-dependent manner. spandidos-publications.comresearchgate.net It has also shown activity against HeLa cervical cancer cells and oral squamous cell carcinoma cell lines. mdpi.com

The mechanisms underlying esculetin's antineoplastic effects in cell culture models involve the induction of apoptosis and cell cycle arrest. spandidos-publications.commdpi.comfrontiersin.org Esculetin can induce apoptosis through various mechanisms, including the formation of apoptotic bodies, an increase in the percentage of cells in the sub-G1 phase, and DNA fragmentation. spandidos-publications.comresearchgate.net It has been shown to increase the expression of pro-apoptotic proteins such as Bax and cleaved caspases (caspase-3, -7, and -9) while decreasing the levels of anti-apoptotic protein Bcl-2 in certain cancer cell lines. spandidos-publications.comfrontiersin.org Esculetin can also induce cell cycle arrest, commonly in the G1 phase, by modulating the expression of cell cycle regulatory proteins like p21, p27, CDK2, and CDK4. spandidos-publications.commdpi.comfrontiersin.org Furthermore, esculetin has been reported to induce the generation of intracellular reactive oxygen species (ROS) in some cancer cells, contributing to apoptotic cell death. spandidos-publications.comresearchgate.netfrontiersin.org Inhibition of the Wnt/β-catenin signaling pathway has also been implicated in the anti-proliferative effects of esculetin in colorectal cancer cells. spandidos-publications.comfrontiersin.org

Here is a summary of some reported in vitro antimicrobial activities:

Peptide/CompoundTarget StrainMIC/MBC/MBEC (µM)Study TypeSource
This compound-1a(1-21)NH2P. aeruginosa (various)2-16 (MIC)In vitro nih.gov
This compound-1a(1-21)NH2P. aeruginosa (ATCC 19660)1 (Bactericidal)In vitro nih.gov
This compound-1a(1-21)NH2S. hominis1 or 8 (MIC)In vitro nih.gov
This compound-1a(1-21)NH2S. epidermidis8 (MIC)In vitro nih.gov
This compound-1a(1-21)NH2S. aureus64 (MIC)In vitro nih.gov
Esc(1-21)P. aeruginosa4-8 (MIC)In vitro frontiersin.orgnih.gov
Esc(1-21)P. aeruginosa6 (MBEC)In vitro frontiersin.orgnih.gov
Esc(1-21)P. aeruginosa12 (MBCb)In vitro frontiersin.orgnih.gov
Esc(1-21)E. coli0.65 (MIC)In vitro frontiersin.org
Esc(1-21)E. coli K122 (MIC)In vitro mdpi.com
Esc(1-21)E. coli O157:H7 EDL9334 (MIC)In vitro mdpi.com
Esc(1-18)E. coli K1216 (MIC)In vitro mdpi.com
Esc(1-18)E. coli O157:H7 EDL93332 (MIC)In vitro mdpi.com
Esc(1-21) analogue (Gly8→Aib8)S. aureus (planktonic)ActiveIn vitro nih.govacs.org
E2EM-linGram-positive bacteria≤ 6.25 (MLC)In vitro researchgate.net
E2EM-linGram-negative bacteria≥ 75.0 (MLC)In vitro researchgate.net

Here is a summary of some reported in vitro antineoplastic activities of Esculetin:

CompoundTarget Cell LineIC50 (µM)Incubation TimeStudy TypeSource
EsculetinHT-29 (Colorectal Cancer)5548 hIn vitro researchgate.net
EsculetinHCT116 (Colorectal Cancer)10024 hIn vitro researchgate.net
EsculetinHeLa (Cervical Cancer)37.8Not specifiedIn vitro mdpi.com
EsculetinMalignant melanoma cells10-20Not specifiedIn vitro mdpi.com

Inhibition of Proliferation in Cancer Cell Lines (e.g., Oral Squamous Cell Carcinoma, Leukemia, Hepatocellular Carcinoma)

Esculetin has demonstrated significant antiproliferative effects in a variety of cancer cell lines, highlighting its potential as an anticancer agent. Studies have shown that esculetin can inhibit the growth of oral squamous cell carcinoma (OSCC) cell lines, such as HN22 and HSC4, in a dose- and time-dependent manner. researchgate.netspandidos-publications.com The viability of the SAS human oral cancer cell line was also inhibited following esculetin treatment. researchgate.net

In leukemia, esculetin has been observed to inhibit the proliferation of human leukemia HL-60 cells dose-dependently. nih.gov Another study indicated that esculetin inhibited the cell viability of human leukemia U937 cells. nih.gov

Research on hepatocellular carcinoma (HCC) cells, including SMMC-7721 and Hep3B, has shown that esculetin suppresses tumor proliferation. nih.govcjnmcpu.com Inhibition of proliferation in these cell lines has been consistently observed in a dose- and time-dependent manner in various studies. spandidos-publications.comresearchgate.net

Beyond these specific examples, esculetin has also shown notable antiproliferative properties against other cancer cell types, including breast, colorectal, gastric, pancreatic, malignant melanoma, laryngeal, salivary gland, prostate, and renal cancer cells. spandidos-publications.comresearchgate.netnih.govmdpi.comarchbronconeumol.orgaacrjournals.orgnih.govnih.govnih.gov These effects are often associated with the modulation of various signaling pathways involved in cell division and survival. spandidos-publications.comresearchgate.netnih.gov

Apoptosis Induction in Malignant Cells

A key mechanism underlying the anticancer effects of esculetin is its ability to induce apoptosis, or programmed cell death, in malignant cells. Studies have consistently shown that esculetin treatment leads to the induction of apoptosis in various cancer cell lines. researchgate.netspandidos-publications.comspandidos-publications.comresearchgate.netnih.govmdpi.comarchbronconeumol.orgnih.govnih.govjcpjournal.orgfrontiersin.orgmdpi.comdergipark.org.trresearchgate.netnih.govnih.gov

Evidence of apoptosis induction includes morphological changes such as nuclear shrinkage and fragmentation, as well as an increase in the percentage of cells in the sub-G1 phase, which is indicative of apoptotic cells. spandidos-publications.comjcpjournal.org DNA fragmentation has also been observed following esculetin treatment. researchgate.net

Esculetin's pro-apoptotic effects are often mediated through the modulation of key proteins involved in the apoptotic pathways. Studies have reported that esculetin can increase the levels of pro-apoptotic proteins such as Bax and active caspase-3, while decreasing the levels of anti-apoptotic proteins like Bcl-2. nih.govmdpi.comresearchgate.netnih.govmdpi.com The activation of caspases, including caspase 3, 8, and 9, has been noted in pancreatic cancer cells treated with esculetin. nih.gov The compound's ability to induce apoptosis has been linked to the generation of reactive oxygen species (ROS) in some cancer cell types. spandidos-publications.comresearchgate.netfrontiersin.org

Anti-Migration Effects in Metastatic Models

The ability of cancer cells to migrate and invade surrounding tissues is crucial for metastasis. Preclinical studies suggest that esculetin possesses anti-migration and anti-invasive properties, potentially hindering the metastatic spread of cancer.

Esculetin has been shown to inhibit the migration and epithelial-mesenchymal transition (EMT) of colorectal cancer HCT-116 cells, which is associated with the downregulation of EMT-related proteins such as N-cadherin, vimentin, and fibronectin. frontiersin.org In renal cancer, esculetin significantly inhibited the migration and invasion of 786-O and SN12-PM6 cell lines. researchgate.net Inhibition of migration and invasion has also been observed in laryngeal cancer Hep-2 cells. frontiersin.org

Furthermore, esculetin has demonstrated the ability to suppress the expression of matrix metalloproteinases (MMPs), enzymes that play a significant role in the degradation of the extracellular matrix and facilitate cancer cell invasion and metastasis. Esculetin was found to suppress the expression of MMP-2 and MMP-7 in HCT-116 cells. frontiersin.org In a murine melanoma model, pretreatment with esculetin resulted in significantly lower numbers of melanoma colonies on the lung surface and fewer tumor metastases. aacrjournals.org

Anti-Inflammatory and Antioxidant Efficacy in Preclinical Models

Esculetin is recognized for its potent anti-inflammatory and antioxidant properties, which contribute to its potential therapeutic applications in various conditions.

Attenuation of Inflammatory Markers in Cell Systems (e.g., RAW 264.7 Cells)

Studies utilizing cell systems, particularly lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, have provided significant insights into esculetin's anti-inflammatory mechanisms. Esculetin has been shown to inhibit the LPS-induced production and expression of key inflammatory mediators and cytokines. spandidos-publications.comkstudy.commdpi.com

Specifically, esculetin treatment in LPS-stimulated RAW 264.7 cells has been reported to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). spandidos-publications.comkstudy.com Esculetin also significantly suppresses the production and expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). mdpi.comspandidos-publications.comkstudy.commdpi.comsums.ac.irresearchgate.netresearchgate.net

These anti-inflammatory effects are often associated with the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. Esculetin has been shown to attenuate LPS-mediated NF-κB translocation by blocking the degradation of its inhibitor, IκB-α. spandidos-publications.comnih.govnih.gov

Reduction of Oxidative Stress Markers

Esculetin exhibits significant antioxidant activity, effectively reducing markers of oxidative stress in various preclinical models. Its antioxidant properties are attributed to its ability to scavenge free radicals and modulate the activity of antioxidant enzymes. spandidos-publications.comaacrjournals.orgmdpi.comnih.govnih.govmdpi.comresearchgate.netnih.govmdpi.com

Studies have shown that esculetin treatment can decrease the formation of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.netnih.gov It has also been reported to improve the levels and activities of endogenous antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), glutathione-s-transferase (GST), and glutathione (B108866) peroxidase (GSH-Px). mdpi.comresearchgate.net

Esculetin's antioxidant effects have been observed in various cell types and animal models, including rat hepatocytes, HEK293 cells, and in models of liver injury and Alzheimer's disease. mdpi.comnih.govsums.ac.irnih.gov It can reduce intracellular reactive oxygen species (ROS) levels induced by inflammatory stimuli. spandidos-publications.commdpi.com The compound may exert its antioxidant effects, in part, by activating the Nrf2 signaling pathway, which regulates the expression of numerous antioxidant genes. nih.govmdpi.comresearchgate.netnih.govnih.govmdpi.com

Antidiabetic Efficacy in Animal Models

Preclinical studies in animal models have explored the potential antidiabetic effects of esculetin. Research, particularly in high-fat diet-fed obese mice, has indicated that esculetin can exert beneficial effects on glucose metabolism. researchgate.netnih.govbioscientifica.comresearchgate.net

Studies have shown that administration of esculetin to high-fat diet-fed mice can lead to a significant reduction in blood glucose levels and improved glucose tolerance. researchgate.netnih.govresearchgate.net Esculetin has also been reported to reduce insulin (B600854) resistance in these models. researchgate.netresearchgate.net

Further investigations have explored the mechanisms underlying these effects, including the potential for esculetin to influence pancreatic insulin content and beta cell mass. researchgate.net Some studies suggest that esculetin possesses insulinotropic properties, promoting insulin secretion. researchgate.netnih.govbioscientifica.comresearchgate.net

Data Table: Preclinical Efficacy Highlights of Esculetin

Efficacy AreaModel System (in vitro/in vivo)Key FindingsSupporting References
Inhibition of Proliferation OSCC cell lines (HN22, HSC4, SAS)Dose- and time-dependent growth inhibition. researchgate.netspandidos-publications.com
Leukemia cell lines (HL-60, U937)Dose-dependent inhibition of proliferation and viability. nih.gov
Hepatocellular Carcinoma cell lines (SMMC-7721, Hep3B)Suppression of proliferation. nih.govcjnmcpu.com
Apoptosis Induction Various cancer cell linesInduction of nuclear fragmentation, increased sub-G1 population, modulation of Bcl-2, Bax, and caspases, involvement of ROS. spandidos-publications.comresearchgate.netnih.govnih.govjcpjournal.orgfrontiersin.orgmdpi.comresearchgate.netnih.gov
Anti-Migration Effects Colorectal cancer cells (HCT-116)Inhibition of migration and EMT, downregulation of N-cadherin, vimentin, fibronectin. frontiersin.org
Renal cancer cells (786-O, SN12-PM6)Significant inhibition of migration and invasion. researchgate.net
Murine melanoma modelReduced lung melanoma colonies and metastases. aacrjournals.org
Anti-Inflammatory RAW 264.7 macrophages (LPS-induced)Inhibition of NO, PGE2, TNF-α, IL-1β, IL-6 production/expression; attenuation of NF-κB translocation. spandidos-publications.comkstudy.commdpi.com
Antioxidant Rat liver, HEK293 cells, SH-SY5Y cellsReduction of MDA, increase in CAT, SOD, GSH-Px, HO-1 activities, scavenging of free radicals, reduction of intracellular ROS, Nrf2 activation. mdpi.comnih.govnih.govmdpi.comresearchgate.netmdpi.comnih.gov
Antidiabetic High-fat diet-fed obese miceReduced blood glucose, improved glucose tolerance, reduced insulin resistance, influence on pancreatic insulin and beta cells. researchgate.netnih.govresearchgate.net

Pancreatic Beta Cell Function Studies (e.g., Insulin Secretion in BRIN-BD11 Cells)

This compound-related peptides have demonstrated effects on pancreatic beta cell function, particularly concerning insulin secretion. This compound-1a(1-21).NH2, this compound-1b(1-18).NH2, and this compound-1a(1-14).NH2 stimulated insulin release from BRIN-BD11 rat clonal beta-cells, 1.1B4 human-derived pancreatic beta-cells, and isolated mouse islets in a concentration-dependent manner without cytotoxicity at concentrations up to 3 μM. nih.gov This insulinotropic action involved membrane depolarization and an increase in intracellular Ca2+ concentrations. nih.gov The analogue Esc(1-21)-1c also protected BRIN-BD11 cells against cytokine-induced apoptosis and augmented their proliferation. nih.gov

This compound-2CHa has also been shown to stimulate insulin secretion from BRIN-BD11 clonal pancreatic beta-cells at concentrations greater than 0.3 nM without cytotoxicity. nih.govresearchgate.net This mechanism similarly involved membrane depolarization and an increase in intracellular Ca2+. nih.gov The insulin release stimulated by this compound-2CHa in BRIN-BD11 cells and mouse islets was measured, and dose-dependent effects were observed. researchgate.netplos.org

Interactive Data Table: Effect of this compound-Related Peptides on Insulin Release from BRIN-BD11 Cells

PeptideConcentration Range (µM)Effect on Insulin ReleaseCytotoxicity (up to 3 µM)Mechanism
This compound-1a(1-21).NH20.025–4StimulatoryNoMembrane depolarization, increased intracellular Ca2+
This compound-1b(1-18).NH2Not specifiedStimulatoryNoMembrane depolarization, increased intracellular Ca2+
This compound-1a(1-14).NH2Not specifiedStimulatoryNoMembrane depolarization, increased intracellular Ca2+
This compound-2CHa> 0.0003StimulatoryNoMembrane depolarization, increased intracellular Ca2+

Wound Healing and Epithelialization Efficacy in Preclinical Models

This compound-related peptides have shown promise in preclinical models of wound healing and epithelialization.

Keratinocyte Migration Enhancement (e.g., HaCaT Cells, Primary Human Keratinocytes)

A derivative of This compound-1a (B1576700), this compound-1a(1-21)NH2, has been found to significantly stimulate the migration of immortalized human keratinocytes (HaCaT cells) over a concentration range of 0.025–4 μM in an in vitro re-epithelialization assay. semanticscholar.orgplos.orgresearchgate.net This effect was observed to be notably more efficient than that of human cathelicidin (B612621) (LL-37). semanticscholar.orgplos.org The migratory activity was also preserved in primary human epidermal keratinocytes. semanticscholar.orgplos.orgresearchgate.net The peptide-induced cell migration involves the activation of the epidermal growth factor receptor (EGFR) and STAT3 protein. semanticscholar.orgresearchgate.net Keratinocyte migration is a crucial process in re-epithelialization during wound healing. opendermatologyjournal.com

Angiogenic Response Stimulation (e.g., HUVEC Cells)

This compound-1a(1-21)NH2 has also demonstrated the ability to promote angiogenic responses. In human umbilical vein endothelial cells (HUVECs), this compound-1a(1-21)NH2 significantly promoted cell migration and proliferation. jst.go.jpjst.go.jp This angiogenic activity in HUVECs occurs via the activation of the phosphatidylinositol 3′-kinase (PI3K)/protein kinase B (AKT) pathway. jst.go.jpjst.go.jp Treatment with this compound-1a(1-21)NH2 also upregulated the expression of CD31, a marker for endothelial cells, at both mRNA and protein levels in HUVECs. jst.go.jp The pro-migratory effect of this compound-1a(1-21)NH2 on HUVECs was observed in transwell assays. jst.go.jp Angiogenesis, the formation of new blood vessels, is essential for wound healing. jst.go.jp

Interactive Data Table: Effect of this compound-1a(1-21)NH2 on Keratinocyte Migration and Angiogenesis

Cell TypeEffect on MigrationEffect on ProliferationInvolved Pathway(s)Notes
HaCaT KeratinocytesStimulatoryNot specifiedEGFR, STAT3More efficient than LL-37
Primary Human KeratinocytesStimulatoryNot specifiedNot specifiedActivity preserved
HUVEC Endothelial CellsStimulatoryStimulatoryPI3K/AKTUpregulates CD31 expression

Other Preclinical Investigations

Anti-Atherosclerotic Effects in Vascular Cell Models

Esculetin, a related compound, has been investigated for its anti-atherosclerotic effects in vascular cell models. Mitochondria-targeted esculetin (Mito-Esc), an alkyl TPP+-tagged esculetin, has shown potential in mitigating atherosclerosis. nih.govresearchgate.netgoogle.com Studies using human aortic endothelial cells (HAECs) as a model system have demonstrated that Mito-Esc treatment can prevent replicative and stress-induced premature senescence in these cells. nih.govresearchgate.net Mito-Esc also improved mitochondrial function in aged HAECs by enhancing the oxygen consumption rate (OCR). nih.govresearchgate.net Furthermore, Mito-Esc administration counteracted the decline in GSH and nitrite (B80452) levels in HAECs. nih.govresearchgate.net

Esculetin is a coumarin (B35378) derivative that has been shown to improve atherosclerosis by participating in cellular antioxidant responses and reducing inflammation-related pathogenesis. nih.gov It has been reported to play an anti-atherosclerotic role through mechanisms such as reducing blood triglyceride levels, preventing the proliferation of vascular smooth muscle cells (VSMC), inhibiting the oxidation of low-density lipoprotein (LDL), and increasing the outflow level of high-density lipoprotein cholesterol (HDL-C). nih.gov

Hepatoprotective Activities in Experimental Models

Preclinical studies have explored the protective effects of this compound against liver injury induced by various agents in both cellular and animal models. In vitro studies using human HepG2 cells have demonstrated that pretreatment with this compound can significantly improve cell viability and reduce intracellular reactive oxygen species (ROS) levels following induction of oxidative stress with hydrogen peroxide (H₂O₂). dntb.gov.ua Esculetin also reduced apoptotic rates, prevented mitochondrial membrane potential loss, and decreased the expression of pro-apoptotic proteins like cleaved-Caspase-3, cleaved-PARP, and Bax, while increasing the expression of anti-apoptotic protein Bcl-2 in H₂O₂-induced HepG2 cells. dntb.gov.ua Furthermore, Esculetin remarkably reduced lactate (B86563) dehydrogenase (LDH) levels and decreased the expression of pyroptosis-related proteins such as NLRP3, cleaved-Caspase-1, IL-1β, and GSDMD-N. dntb.gov.ua The protective effects of Esculetin against H₂O₂-induced apoptosis and pyroptosis in HepG2 cells were found to involve the inhibition of the JNK signaling pathway. dntb.gov.ua

In vivo studies using animal models of liver injury have also shown promising results. In a mouse model of acute liver failure induced by lipopolysaccharide (LPS)/D-galactosamine (D-Gal), Esculetin administration significantly reduced serum levels of liver injury markers, including alanine (B10760859) aminotransferase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP). nih.govnih.gov Histopathological examination revealed that Esculetin ameliorated hepatic tissue injury in these mice. nih.govnih.gov The protective effects were associated with a reduction in oxidative stress and inflammatory markers in hepatic tissue, such as IL-1β, IL-6, TNF-α, toll-like receptor 4, and nuclear factor-kappa B (NF-κB). nih.govnih.gov Esculetin has also been shown to prevent liver damage induced by carbon tetrachloride (CCl₄) and paracetamol in rats. researchgate.netijpbs.com In a CCl₄-induced hepatic apoptosis model in rats, Esculetin significantly reduced hepatic fibrosis and exerted a protective effect against hepatocellular fibrosis, potentially through its free-radical scavenging ability and inhibition of the mitochondrial-dependent apoptotic pathway. mdpi.com This involved decreasing the levels of proapoptotic proteins (t-Bid, Bak, and Bad) and increasing the levels of anti-apoptotic proteins (Bcl-2 and Bcl-xL), as well as inhibiting the release of cytochrome c from mitochondria and decreasing activated caspase-9 and caspase-3 levels. mdpi.com Studies in C57BL/6J mice with ethanol-induced liver injury demonstrated that Esculetin markedly prevented the injury by reducing glutathione (GSH) depletion, malondialdehyde (MDA) production, and liver lipid content. dntb.gov.uaresearchgate.netnih.gov Esculetin also lowered serum ALT, AST, and lipid levels in this model. dntb.gov.uaresearchgate.net The hepatoprotective effect of Esculetin against ethanol-induced liver injury in HepG2 cells and mice was linked to its ability to increase the nuclear translocation of NF-E2-related factor 2 (Nrf2) and antioxidant response element (ARE) reporter gene activity, leading to the upregulation of ARE-responsive enzymes. researchgate.net

Here is a summary of findings on the hepatoprotective effects of this compound:

Model (in vitro/in vivo)Inducing AgentKey Findings
HepG2 cells (in vitro)H₂O₂Improved cell viability, reduced ROS, decreased apoptosis and pyroptosis, inhibited JNK pathway. dntb.gov.ua
Mice (in vivo)LPS/D-GalReduced serum ALT, AST, ALP; ameliorated hepatic injury; decreased hepatic IL-1β, IL-6, TNF-α, TLR4, NF-κB; lowered oxidative stress. nih.govnih.gov
Rats (in vivo)CCl₄Reduced hepatic fibrosis, inhibited mitochondrial apoptosis pathway (decreased Bax, Bak, t-Bid; increased Bcl-2, Bcl-xL; inhibited cytochrome c release, caspase-3, -9). mdpi.com
Rats (in vivo)ParacetamolPrevented liver damage. researchgate.netijpbs.com
Mice (in vivo)EthanolReduced GSH depletion, MDA production, liver lipids; lowered serum ALT, AST, lipids; activated Nrf2/ARE pathway. dntb.gov.uaresearchgate.netnih.gov

Immunomodulatory Effects in Immune Cell Cultures

This compound has demonstrated immunomodulatory effects on various immune cells in preclinical settings. Studies using murine macrophages and lymphocytes have shown that Esculetin can exert effects both in vitro and in vivo. ustc.edu.cnnih.gov In murine peritoneal macrophages, Esculetin did not show significant cytotoxicity at concentrations up to 500 µM in vitro. ustc.edu.cn However, it increased the in vivo migration of thioglycollate-elicited macrophages in a dose-dependent manner. ustc.edu.cnnih.gov Esculetin also significantly increased the endocytic activity and augmented nitric oxide production and iNOS gene expression in LPS-treated macrophages. ustc.edu.cnnih.gov

In addition to macrophages, Esculetin has shown effects on lymphocytes. In vivo administration of Esculetin into mice increased the mitogenesis of splenic lymphocytes stimulated by Concanavalin A (Con A) and LPS. ustc.edu.cnnih.gov It also induced the lymphokine-activated killer (LAK) activity of splenic lymphocytes. ustc.edu.cnnih.gov These findings suggest that Esculetin could increase the number and activity of immune cells in response to stimuli. ustc.edu.cn

Further in vitro studies have investigated the effects of Esculetin on specific immune cell types and cytokine production. In LPS-activated RAW 264.7 macrophages, Esculetin concentration-dependently inhibited the production of nitric oxide and prostaglandin E₂, as well as the expression of iNOS and cyclooxygenase-2 (COX-2). nih.gov Esculetin also significantly suppressed the production of inflammatory cytokines such as TNF-α and IL-1β by attenuating the activation of the NF-κB pathway in RAW 264.7 macrophages. nih.govmdpi.com Esculetin (at 12 µg/mL) potentially inhibits TNF-α, IL-1β, and ROS, and suppresses the LPS-mediated nuclear translocation of NF-κB p65 by inhibiting IκB degradation in RAW 264.7 cells. mdpi.com Esculetin has also been shown to reverse LTA-induced IκB degradation and NF-κB p65 phosphorylation and inhibit the translocation of NF-κB p65 to the nucleus in RAW 264.7 cells. mdpi.com

Studies on T cells have indicated that Esculetin can induce CD4⁺Foxp3⁺ regulatory T cells (Tregs) both in vivo and in vitro. frontiersin.org In vitro, Esculetin significantly increased the frequency of CD4⁺Foxp3⁺ Tregs purified from naive BALB/c mice when co-stimulated with anti-CD3 plus anti-CD28 mAb in the presence of IL-2. frontiersin.org This induction of Tregs by Esculetin may be attributed to its ability to suppress NF-κB activation, which is critical for regulating Treg development. frontiersin.org Esculetin has also been reported to inhibit T cell activation without suppressing IL-2 production or IL-2 receptor expression. frontiersin.org

A study on an This compound-1 (B1576701) homolog from the dark-spotted frog (this compound-1PN) showed immunomodulatory activity on immune cells. researchgate.netnih.govresearchgate.net While it did not stimulate chemotaxis in RAW264.7 cells, it amplified the respiratory burst and augmented the pro-inflammatory cytokine gene (TNF-α and IL-1β) expression in these cells. researchgate.netnih.govresearchgate.net

Here is a summary of findings on the immunomodulatory effects of this compound:

Immune Cell TypeModel (in vitro/in vivo)Stimulus/ConditionKey Findings
Murine Macrophagesin vitroLPSIncreased endocytic activity, augmented NO production, increased iNOS gene expression. ustc.edu.cnnih.gov
Murine Macrophagesin vivoThioglycollate-elicitedIncreased migration in a dose-dependent manner. ustc.edu.cnnih.gov
RAW 264.7 Macrophagesin vitroLPSInhibited NO, PGE₂, iNOS, COX-2 production/expression; suppressed TNF-α, IL-1β production by attenuating NF-κB pathway; inhibited NF-κB p65 translocation. nih.govmdpi.com
Murine Splenic Lymphocytesin vivoCon A, LPSIncreased mitogenesis. ustc.edu.cnnih.gov
Murine Splenic Lymphocytesin vivo-Induced LAK activity. ustc.edu.cnnih.gov
CD4⁺CD25⁻ T cellsin vitroanti-CD3 + anti-CD28 + IL-2Significantly increased frequency of CD4⁺Foxp3⁺ Tregs. frontiersin.org
Immune cellsin vivo-Induced Tregs. frontiersin.org
RAW264.7 cellsin vitro-Amplified respiratory burst, augmented TNF-α and IL-1β gene expression (this compound-1PN). researchgate.netnih.govresearchgate.net

Future Directions and Emerging Research Avenues

Rational Design of Enhanced Esculentin Derivatives

Future research will heavily focus on the rational design and synthesis of this compound derivatives to enhance their therapeutic potential and overcome current limitations such as metabolic instability and potential cytotoxicity at higher concentrations. Strategies include structural modifications to improve metabolic stability and increase anti-tumor activity, as demonstrated by the design of C-4 and C-8 substituted esculetin (B1671247) derivatives. researchgate.net The introduction of nitrogen-containing groups at the C-8 position of esculetin, for instance, has shown promise in improving both metabolic stability and anti-tumor activity. researchgate.net

Further optimization of antimicrobial peptides (AMPs) like this compound-1a(1-21)NH2 through amino acid substitutions, including non-coded amino acids like α-aminoisobutyric acid or D-amino acids, is a key direction. nih.govresearchgate.netfrontiersin.orgfrontiersin.org These modifications aim to modulate helicity, improve resistance to proteolytic degradation, and potentially broaden the spectrum of activity while minimizing toxicity to mammalian cells. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.govnih.gov For example, a single substitution of Gly8 with α-aminoisobutyric acid in Esc(1-21) has been shown to confer activity against Staphylococcus aureus, including drug-resistant strains and those forming biofilms, by increasing helical content and improving biostability. nih.gov

Data illustrating the impact of structural modifications on this compound derivatives' activity and stability could be presented in future studies, potentially in tables comparing half-life, minimum inhibitory concentrations (MICs), and cytotoxicity against various cell lines.

Elucidation of Undiscovered Molecular Targets and Pathways

While some molecular targets and pathways modulated by this compound and its derivatives have been identified, a comprehensive understanding of their mechanisms of action remains an active area of research. For instance, esculetin has been shown to inhibit cancer cell proliferation through diverse mechanisms and modulate multiple signaling pathways, including Wnt/β-catenin, PI3K/Akt, MAPK, and JAK/STAT-3. spandidos-publications.com Esculetin may also impact ulcerative colitis through the prolactin (PRL) signaling pathway. nih.gov Additionally, esculetin's anti-colitic effects may involve the inhibition of HIF prolyl hydroxylase-2 (HPH). researchgate.net

Future studies will aim to identify novel molecular targets and further delineate the complex signaling networks influenced by this compound compounds. Techniques such as network pharmacology and molecular docking, which have been used to explore esculetin's potential mechanisms against ulcerative colitis, will be valuable in this endeavor. nih.gov Research into the immunomodulatory activity of This compound-1 (B1576701) also requires further investigation. researchgate.net Furthermore, exploring the effects of esculetin on lipid metabolism pathways, such as the insulin (B600854)/IGF-1 and AMPK signaling pathways, as shown in Caenorhabditis elegans, represents another avenue for target elucidation. mdpi.com

Detailed research findings on the interaction of this compound compounds with specific enzymes, receptors, and signaling molecules will be crucial for understanding their therapeutic potential and designing more targeted therapies.

Development of Advanced Delivery Systems for Targeted Research Applications

Efficient and targeted delivery of this compound compounds is essential to maximize their efficacy and minimize potential off-target effects. Future research will focus on developing advanced delivery systems, particularly nanoparticle-based strategies. nih.govacs.orgdovepress.comscienceopen.com

Poly(lactide-co-glycolide) (PLGA) nanoparticles have shown promise for delivering this compound-1a-derived peptides, improving their transport through biological barriers like artificial cystic fibrosis mucus and simulated bacterial extracellular matrix, and enhancing their efficacy against Pseudomonas aeruginosa lung infections in mouse models. nih.govacs.orgscienceopen.comresearchgate.net Gold nanoparticles are also being explored as carriers for this compound derivatives, demonstrating potential for extended half-life and targeted accumulation. nih.govresearchgate.netdovepress.com PEGylated liposomes and phospholipid-based nanoparticles are other systems being investigated to improve bioavailability, reduce cytotoxicity, and enhance activity of AMPs. nih.govscienceopen.com

Future work will involve optimizing these delivery systems for specific research applications, such as targeting cancer cells, delivering peptides to infection sites, or improving their pharmacokinetic profiles for systemic studies. The development of intelligent nanocarriers that achieve selective activation and targeting at infectious sites is a key future direction. scienceopen.com

Data on the encapsulation efficiency, release profiles, stability, and targeted delivery of this compound compounds using various nanocarrier systems will be important for assessing their potential.

Comparative and Integrative Studies across this compound Compound Classes

The this compound family encompasses various peptides and coumarin (B35378) derivatives with diverse structures and biological activities. Future research should involve comprehensive comparative and integrative studies across these different compound classes to understand the structure-activity relationships and identify the most promising candidates for specific applications. researchgate.net

Comparing the antimicrobial spectrum, potency, and mechanisms of action of different this compound peptides (e.g., this compound-1, this compound-2) against a range of pathogens will be valuable. researchgate.netmdpi.com Similarly, comparative studies of coumarin-based esculetin and its derivatives regarding their anti-cancer, anti-inflammatory, and antioxidant activities are needed. spandidos-publications.comresearchgate.netmdpi.comresearchgate.net

Integrative studies combining in vitro, in vivo, and in silico approaches will provide a holistic understanding of how structural variations influence biological properties. nih.govpensoft.net This includes utilizing bioinformatics tools for rational design and predicting physicochemical properties of hybrid peptides. pensoft.net

Data tables comparing the biological activities (e.g., MICs, IC50 values) and physicochemical properties (e.g., charge, helicity) of different this compound compound classes will be essential for these comparative analyses.

Exploration of Environmental and Epigenetic Regulation in Natural Biosynthesis

Understanding the natural biosynthesis of this compound compounds in amphibians and the environmental and epigenetic factors that influence their production is a nascent but important area for future research. Environmental factors can influence parental signals that affect offspring phenotype through epigenetic modifications. nih.gov Epigenetic regulation, including DNA methylation and histone modifications, plays a crucial role in regulating gene expression in response to environmental stimuli in various organisms, including plants. imrpress.comfrontiersin.orgmdpi.com

Future studies could investigate how environmental conditions (e.g., temperature, humidity, presence of specific microbes) affect the expression of genes involved in this compound biosynthesis in frog skin. Research could also explore the role of epigenetic modifications in regulating these biosynthetic pathways and how these modifications might be influenced by the environment. nih.govmdpi.comksbmb.or.kr

Investigating the genetic and epigenetic diversity within amphibian populations and correlating it with variations in this compound production could provide insights into the evolutionary and ecological factors shaping the chemical diversity of these compounds.

Addressing Species-Specific Bioactivity and Taxonomic Limitations

This compound compounds are primarily isolated from specific amphibian species, and their bioactivity can vary between species and even within different populations of the same species. researchgate.netmdpi.com Future research needs to address these species-specific variations and taxonomic limitations.

Studies should aim to systematically characterize the this compound profiles of a wider range of amphibian species to identify novel compounds with potentially enhanced properties. researchgate.netmdpi.com Understanding the genetic and environmental factors contributing to species-specific differences in this compound production and bioactivity is crucial. nih.gov

Furthermore, research should explore the potential for heterologous expression of this compound biosynthesis pathways in other organisms or the development of efficient synthetic methods to overcome limitations related to the availability of natural sources and species-specific variations. Addressing the challenges and opportunities associated with AMP development, including toxicity, stability, and resistance, through innovative strategies like computer-aided design and structural modification, is vital for their future clinical application. mdpi.comfrontiersin.org

Comparative studies of this compound profiles and bioactivities across different amphibian species will be essential for this research direction.

Q & A

Q. What criteria define a statistically robust dataset for this compound’s pharmacokinetic profiling?

  • Answer :
  • Power analysis : Predefine sample sizes (e.g., n ≥ 6 for animal studies) to achieve 80% power .
  • Pharmacokinetic metrics : Report AUC, Cmax, Tmax, and half-life with confidence intervals .
  • Cross-validation : Compare results across species (e.g., murine vs. primate models) to assess translatability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.